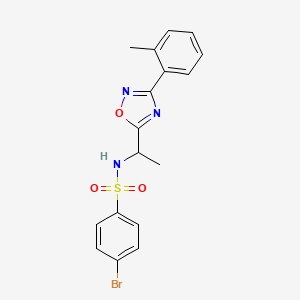
4-bromo-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 4-bromo-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide or simply as BTOB.
Mécanisme D'action
The mechanism of action of BTOB involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. BTOB has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are important regulators of the cell cycle. BTOB has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the stabilization of various proteins that are important for cell growth and survival.
Biochemical and Physiological Effects:
BTOB has been shown to have various biochemical and physiological effects. Studies have shown that BTOB can induce cell cycle arrest and apoptosis in cancer cells. BTOB has also been shown to reduce the levels of various pro-inflammatory cytokines, which are involved in the development of various diseases such as cancer and neurodegenerative diseases. In addition, BTOB has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BTOB in lab experiments is its high potency. BTOB has been shown to be effective at very low concentrations, which can help to reduce the amount of compound needed for experiments. However, one of the limitations of using BTOB is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on BTOB. One area of research is the development of more efficient synthesis methods for BTOB. Another area of research is the development of new derivatives of BTOB with improved properties. In addition, further studies are needed to fully understand the mechanism of action of BTOB and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of BTOB involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of o-tolyl hydrazine with ethyl bromoacetate to form 3-(o-tolyl)-1-bromo-1,2-propanedione. This intermediate is then reacted with sodium azide to form 3-(o-tolyl)-1,2,4-oxadiazol-5-amine. Finally, this intermediate is reacted with benzenesulfonyl chloride to form the desired product, 4-bromo-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide.
Applications De Recherche Scientifique
BTOB has been extensively studied for its potential applications in various fields of research. One of the most promising applications of BTOB is in the field of cancer research. Studies have shown that BTOB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BTOB has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, BTOB has been studied for its potential applications in the field of organic electronics.
Propriétés
IUPAC Name |
4-bromo-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S/c1-11-5-3-4-6-15(11)16-19-17(24-20-16)12(2)21-25(22,23)14-9-7-13(18)8-10-14/h3-10,12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKGIWNKKHFKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]ethyl}benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

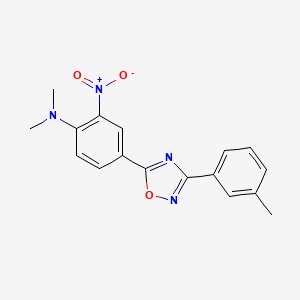


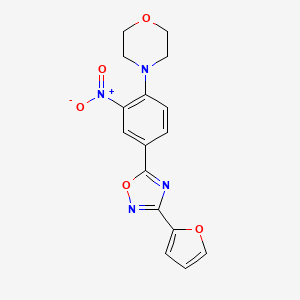
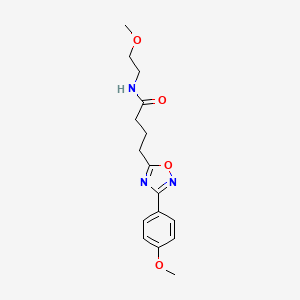
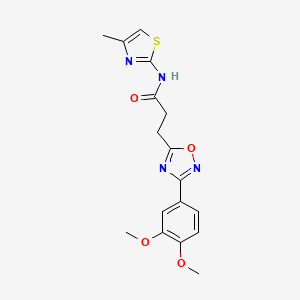
![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7693686.png)

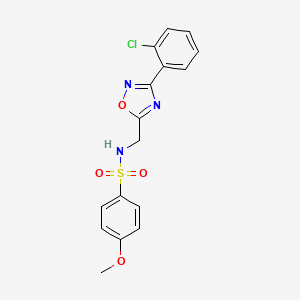
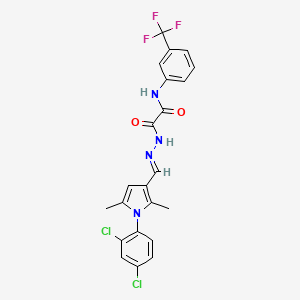
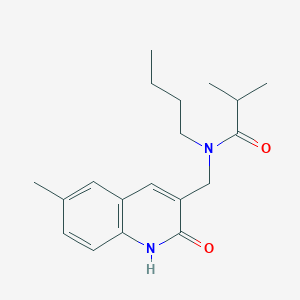
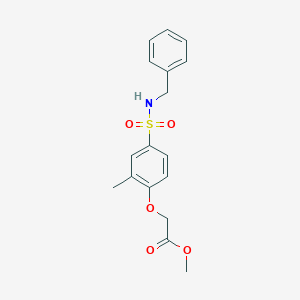
![N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide](/img/structure/B7693730.png)